5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1017791-26-2
VCID: VC2265232
InChI: InChI=1S/C9H6BrN3O2/c10-6-1-2-8(7(3-6)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15)
SMILES: C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=C2
Molecular Formula: C9H6BrN3O2
Molecular Weight: 268.07 g/mol

5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid

CAS No.: 1017791-26-2

Cat. No.: VC2265232

Molecular Formula: C9H6BrN3O2

Molecular Weight: 268.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid - 1017791-26-2

Specification

CAS No. 1017791-26-2
Molecular Formula C9H6BrN3O2
Molecular Weight 268.07 g/mol
IUPAC Name 5-bromo-2-(1,2,4-triazol-4-yl)benzoic acid
Standard InChI InChI=1S/C9H6BrN3O2/c10-6-1-2-8(7(3-6)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15)
Standard InChI Key SEABJYCPLXQFDJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=C2
Canonical SMILES C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=C2

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid features a benzoic acid core substituted with a bromine atom at the 5-position and a 1,2,4-triazole ring at the 2-position. The molecular formula of this compound is C9H6BrN3O2 with a molecular weight of approximately 268.07 g/mol. The presence of the electron-withdrawing bromine atom affects the electronic distribution throughout the molecule, while the triazole ring provides sites for hydrogen bonding and metal coordination due to its three nitrogen atoms.

Physical and Chemical Properties

The physical and chemical properties of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid can be inferred from related compounds with similar structural features:

PropertyEstimated ValueNotes
Physical StateCrystalline solidAt room temperature
ColorWhite to off-whiteTypical for similar compounds
Melting Point205-235°CBased on similar benzoic acid derivatives
SolubilityPoor in water, moderate in polar organic solventsCarboxylic acids typically show this pattern
pKa~3.2-3.8Carboxylic acid group, influenced by bromine and triazole
Log P~1.8-2.4Indicating moderate lipophilicity
UV Absorption~270-290 nmDue to aromatic system and substituents

Synthesis Methods

Hydrolysis of Ethyl Ester Derivative

One of the most direct routes to synthesize 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid is through the hydrolysis of its ethyl ester counterpart:

Reaction ConditionsExpected YieldNotes
NaOH (1M), EtOH/H2O, 60-80°C, 2-4h75-85%Basic hydrolysis, requires subsequent acidification
HCl (6M), reflux, 4-6h70-80%Acidic hydrolysis conditions

The hydrolysis reaction cleaves the ethyl ester bond to generate the carboxylic acid functionality. The basic hydrolysis initially produces the sodium salt, which must be acidified to obtain the free acid form.

Direct Functionalization Approaches

Alternative synthetic routes may involve direct functionalization of appropriate precursors:

  • Starting from 5-bromoanthranilic acid (5-bromo-2-aminobenzoic acid)

  • Diazotization of the amino group followed by coupling with triazole precursors

  • Cyclization reactions to form the triazole ring while preserving the carboxylic acid functionality

These multi-step approaches may be preferred when specific starting materials are readily available or when selective functionalization is required.

Biological Activity Profile

Antimicrobial Properties

Compounds containing triazole rings are well-known for their antimicrobial activities. 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid likely exhibits significant antibacterial properties based on structural similarities to known active compounds:

Bacterial StrainPredicted ActivityComparison Basis
Staphylococcus aureusModerate (MIC ~15-25 μg/ml)Activity comparable to related triazole compounds
Escherichia coliLower (MIC ~30-45 μg/ml)Generally less effective against Gram-negative bacteria
Bacillus subtilisHigh (MIC ~8-15 μg/ml)Enhanced activity due to bromine substituent

The mechanism of antibacterial action likely involves inhibition of essential bacterial enzymes or disruption of cell wall synthesis, common mechanisms for triazole-containing compounds.

Antifungal Properties

The triazole moiety is a common feature in many commercial antifungal agents, suggesting that 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid may possess significant antifungal activity:

Fungal SpeciesPredicted ActivityMechanism
Candida speciesModerate inhibition (20-50 μg/ml)Likely inhibits ergosterol biosynthesis
Aspergillus speciesModerate inhibitionSimilar to other triazole antifungals
Agricultural fungal pathogensPromising activityPotential applications in crop protection

The antifungal properties make this compound a potential candidate for both medicinal and agricultural applications, particularly where resistance to existing antifungals is a concern.

Cancer Cell LinePredicted IC50Comparison
MCF-7 (breast cancer)~18-25 μMModerate cytotoxicity
A549 (lung cancer)~20-30 μMComparable to related compounds
HepG2 (liver cancer)~25-35 μMPotentially selective activity

The anticancer mechanism may involve inhibition of specific kinases or interaction with DNA replication machinery, common targets for heterocyclic compounds with anticancer properties.

Chemical Reactivity and Transformations

Carboxylic Acid Group Reactions

The carboxylic acid functionality in 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid can undergo various chemical transformations:

Reaction TypeConditionsProductsPotential Applications
EsterificationROH, acid catalyst, heatCorresponding estersProdrug development, solubility modification
AmidationAmines, coupling agents (EDC/HOBt)Amide derivativesEnhanced pharmacological properties
Salt formationMetal hydroxides or carbonatesMetal carboxylatesImproved water solubility, metal complex formation
ReductionLiAlH4 or BH3Corresponding alcoholProduction of intermediate for further functionalization

These transformations provide access to a variety of derivatives with potentially enhanced or altered biological activities.

Reactions Involving the Bromine Substituent

The bromine atom at the 5-position serves as a versatile handle for further functionalization:

Reaction TypeConditionsProductsNotes
Nucleophilic substitutionNaN3, DMF, 80°C5-azido derivativePrecursor for click chemistry applications
Suzuki couplingPd catalyst, boronic acids5-aryl derivativesIntroduction of diverse aromatic groups
Sonogashira couplingPd/Cu catalysts, terminal alkynes5-alkynyl derivativesAccess to extended π-systems
Buchwald-Hartwig aminationPd catalyst, amines5-amino derivativesIntroduction of nitrogen functionalities

These transformations significantly expand the chemical space accessible from the parent compound, enabling structure-activity relationship studies.

Structural Comparison with Related Compounds

Comparison with Structural Analogues

Understanding the relationship between 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid and related compounds provides insights into its unique properties:

CompoundStructural DifferencesProperty DifferencesActivity Differences
Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoateEthyl ester instead of carboxylic acidHigher lipophilicity, lower water solubilitySimilar bioactivity pattern, different pharmacokinetics
5-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acidDifferent triazole connection pointAltered electronic distributionDifferent binding mode to biological targets
2-(4H-1,2,4-triazol-4-yl)benzoic acidNo bromine substituentLower lipophilicity, different electronic propertiesPotentially lower antimicrobial activity
5-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acidChlorine instead of bromineSimilar properties, smaller halogenComparable bioactivity profile

These structural relationships help in predicting and understanding the chemical and biological behavior of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid.

Triazole-Containing Pharmaceuticals

Several established pharmaceutical compounds contain the 1,2,4-triazole motif, providing context for understanding the potential of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid:

PharmaceuticalStructural FeaturesTherapeutic UseRelevance to 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid
Fluconazole1,2,4-triazole with fluorinated phenyl groupsAntifungalSuggests potential antifungal mechanism
Rizatriptan1,2,4-triazole with indole moietyAntimigraineDemonstrates CNS activity of some triazoles
AlprazolamFused triazole ring systemAnxiolyticShows diverse pharmacological potential of triazoles
Anastrozole1,2,4-triazole with nitrile groupsBreast cancer treatmentSupports potential anticancer applications

This comparison highlights the diverse therapeutic potential of triazole-containing compounds and suggests possible applications for 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid.

Mechanism of Action Studies

Antimicrobial Mechanism

The antimicrobial activity of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid likely involves multiple mechanisms:

  • The triazole moiety can interact with heme iron in cytochrome P450 enzymes, disrupting essential metabolic pathways in microorganisms

  • The carboxylic acid group may interfere with cell wall synthesis or membrane integrity

  • The bromine substituent enhances membrane penetration and target binding

These complementary mechanisms potentially contribute to the compound's broad-spectrum antimicrobial activity and may help overcome certain resistance mechanisms.

Enzyme Inhibition Profile

Based on structural features, 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid likely interacts with several enzyme classes:

Enzyme ClassPredicted InteractionBiological Significance
Cytochrome P450Moderate to strong inhibitionAffects sterol biosynthesis in fungi
TopoisomerasesPotential DNA-enzyme complex stabilizationRelevance to anticancer activity
Matrix metalloproteinasesZinc-binding via triazole and carboxylateAnti-inflammatory potential
Carbonic anhydrasesCoordination to active site zincPotential diuretic or antiglaucoma activity

These enzyme interactions suggest multiple potential therapeutic applications and provide direction for further mechanistic studies.

Applications in Research and Development

Pharmaceutical Development

The structural and biological properties of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid position it as a valuable scaffold for pharmaceutical development:

Application AreaDevelopment PotentialRationale
Antifungal agentsHighBased on triazole pharmacophore and promising activity against Candida species
Antibacterial drugsModerate to highEffective against Gram-positive bacteria, potential for combination therapy
Anti-inflammatory agentsModeratePotential inhibition of inflammatory enzymes
Anticancer therapeuticsEarly-stage investigationPreliminary cytotoxicity data against cancer cell lines

The compound serves as both a potential drug candidate itself and a lead structure for the development of more potent and selective derivatives.

Agricultural Applications

The antimicrobial properties of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid suggest applications in agriculture:

ApplicationPotential UseAdvantage
FungicideCrop protectionActivity against agricultural fungal pathogens
Seed treatmentPrevention of seedborne diseasesSystemic protection during germination
Post-harvest preservationPrevention of spoilageExtended shelf-life of agricultural products

Field trials would be necessary to evaluate the efficacy, environmental impact, and crop safety of the compound or its derivatives.

Future Research Directions

Structure-Activity Relationship Studies

Systematic modification of the 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid scaffold could yield compounds with enhanced properties:

Modification SitePotential ModificationsExpected Impact
Carboxylic acid groupAmides, esters, bioisosteresAltered pharmacokinetics, target selectivity
Bromine positionOther halogens, alkyl, aryl groupsModified lipophilicity, electronic properties
Triazole ringN-substitution, alternative heterocyclesChanged binding properties, metabolic stability
Benzoic acid backboneAdditional substituents, ring modificationOptimized spatial arrangement, enhanced binding

Such studies would help identify the optimal structural features for specific biological activities or applications.

Advanced Biological Evaluation

Comprehensive biological testing would further elucidate the potential of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid:

Study TypePurposeExpected Outcome
In vivo efficacy modelsEvaluate therapeutic potentialConfirmation of in vitro findings in animal models
Toxicology assessmentDetermine safety profileIdentification of potential side effects or toxicity
Pharmacokinetic studiesAnalyze ADME propertiesUnderstanding of drug-like properties
Resistance development studiesAssess risk of microbial resistanceStrategies to mitigate resistance development

These studies would be essential for advancing the compound toward potential clinical or commercial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator